Forchlorfenuron-d5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

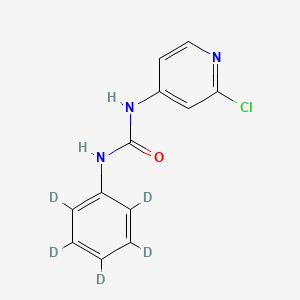

1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H2,14,15,16,17)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXLRLUVLMHHIK-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=CC(=NC=C2)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Forchlorfenuron-d5: A Technical Guide for Researchers

For drug development professionals, researchers, and scientists, this in-depth technical guide provides a comprehensive overview of Forchlorfenuron-d5, including its chemical properties, structure, and its application in analytical methodologies.

This compound is the deuterated analogue of forchlorfenuron, a synthetic phenylurea derivative that acts as a plant growth regulator.[1] Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantitative analysis of forchlorfenuron residues in various matrices, particularly in food and environmental samples.[2] Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Core Chemical Information

This compound is structurally identical to forchlorfenuron, with the exception of five deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry-based analyses.

| Property | Value | Source |

| Chemical Name | N-(2-Chloro-4-pyridinyl)-N'-(phenyl-d5)urea | [1][2] |

| Synonyms | 1-(2-Chloro-4-pyridyl)-3-(phenyl-d5)urea, CPPU-d5 | [1] |

| CAS Number | 1398065-87-6 | |

| Molecular Formula | C₁₂H₅D₅ClN₃O | |

| Molecular Weight | 252.71 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥98% | |

| Storage | -20°C for long-term storage |

Chemical Structure

The chemical structure of this compound is characterized by a central urea moiety linking a 2-chloropyridine ring and a deuterated phenyl ring.

Caption: Chemical structure of this compound.

Experimental Protocols

The primary application of this compound is as an internal standard in analytical methods for the determination of forchlorfenuron residues. Below is a representative experimental protocol for the analysis of forchlorfenuron in fruit samples using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods for forchlorfenuron analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Objective: To quantify the concentration of forchlorfenuron in a fruit matrix using an internal standard method with this compound.

Materials:

-

Forchlorfenuron analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Homogenizer or blender

-

Centrifuge

-

Vortex mixer

-

LC-MS/MS system

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Forchlorfenuron (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of calibration standards in a suitable solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid) containing a constant concentration of this compound (e.g., 50 ng/mL) and varying concentrations of Forchlorfenuron (e.g., 1, 5, 10, 50, 100 ng/mL).

-

-

Sample Preparation (QuEChERS):

-

Homogenize a representative portion of the fruit sample (e.g., 10 g) until a uniform consistency is achieved.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add a known amount of this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 50 ng/g).

-

Add 10 mL of acetonitrile.

-

Cap the tube and vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

-

Vortex for 30 seconds.

-

Centrifuge at high speed for 2 minutes.

-

The supernatant is the final extract.

-

-

LC-MS/MS Analysis:

-

Transfer the final extract into an autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS) Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Monitor the following transitions (precursor ion > product ion):

-

Forchlorfenuron: e.g., m/z 248 > 129

-

This compound: e.g., m/z 253 > 134

-

-

Optimize collision energy and other MS parameters for maximum sensitivity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Forchlorfenuron to the peak area of this compound against the concentration of Forchlorfenuron.

-

Determine the concentration of Forchlorfenuron in the sample extract from the calibration curve.

-

Calculate the final concentration of Forchlorfenuron in the original fruit sample, taking into account the initial sample weight and any dilution factors.

-

Logical Workflow for Analytical Method

Caption: Workflow for Forchlorfenuron quantification.

References

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Forchlorfenuron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Forchlorfenuron-d5 (N-(2-Chloro-4-pyridinyl)-N'-(phenyl-d5)urea), a deuterated analog of the plant growth regulator Forchlorfenuron. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and characterization of this stable isotope-labeled standard.

Introduction

Forchlorfenuron (CPPU) is a synthetic phenylurea derivative with cytokinin-like activity, widely used in agriculture to promote cell division and improve fruit size and yield. This compound, in which the five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as an invaluable internal standard for quantitative analysis by mass spectrometry. Its near-identical chemical and physical properties to the unlabeled parent compound, coupled with its distinct mass, allow for precise and accurate quantification in complex matrices by correcting for variations during sample preparation and analysis.

Table 1: Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₅D₅ClN₃O |

| Molecular Weight | 252.71 g/mol |

| CAS Number | 1398065-87-6 |

| Appearance | White to off-white crystalline powder |

| IUPAC Name | 1-(2-chloropyridin-4-yl)-3-(2,3,4,5,6-pentadeuteriophenyl)urea |

| Isotopic Labeling | Phenyl-d5 |

Synthetic Pathway and Isotopic Labeling

The synthesis of this compound is achieved through a two-step process. The isotopic labeling is introduced at the beginning of the synthesis by utilizing a deuterated starting material, aniline-d5.

Logical Flow of Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Formation of the Phenyl-d5 Carbamate Intermediate

The synthesis commences with the reaction of aniline-d5 with a phosgene equivalent, such as phenyl chloroformate, in the presence of a base. This reaction forms a phenyl-d5-carbamate intermediate. The use of a phosgene equivalent is a safer alternative to highly toxic phosgene gas.

Step 2: Urea Formation

The phenyl-d5-carbamate intermediate is then reacted with 2-chloro-4-aminopyridine to yield the final product, this compound. This step involves the formation of the urea linkage.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These are based on established methods for the synthesis of phenylureas.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis and characterization of this compound.

Materials and Reagents

-

Aniline-d5 (≥98 atom % D)

-

Phenyl chloroformate

-

Triethylamine (or other suitable base)

-

2-Chloro-4-aminopyridine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

High-boiling point solvent (e.g., Toluene, Xylene)

-

Catalyst (e.g., DMAP - 4-Dimethylaminopyridine)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, recrystallization solvents)

Procedure

Step 1: Synthesis of Phenyl N-(phenyl-d5)carbamate (Intermediate)

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline-d5 (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of phenyl chloroformate (1.05 eq.) in anhydrous dichloromethane to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenyl N-(phenyl-d5)carbamate. The product can be purified by recrystallization if necessary.

Step 2: Synthesis of this compound

-

Combine the phenyl N-(phenyl-d5)carbamate intermediate (1.0 eq.), 2-chloro-4-aminopyridine (1.0 eq.), and a catalytic amount of DMAP in a high-boiling point solvent such as toluene.

-

Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature. The product should precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold solvent.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a crystalline solid.

Quantitative Data

While specific yields for the synthesis of this compound are not widely published, analogous preparations of phenylureas typically proceed with moderate to good yields.

Table 2: Expected Quantitative Data

| Parameter | Expected Value/Method |

| Overall Yield | 60-80% (estimated) |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98% (by HPLC) |

Isotopic Purity Determination: The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) by analyzing the isotopic distribution of the molecular ion peak. The relative intensities of the M+0 to M+5 peaks will indicate the degree of deuteration.

Characterization and Analytical Data

Mass Spectrometry

Mass spectrometry is a key analytical technique for confirming the identity and isotopic labeling of this compound.

Table 3: Mass Spectrometry Data

| Parameter | Value | Reference |

| Precursor Ion ([M+H]⁺) | m/z 253.05 | [1] |

| Product Ion (for quantification) | m/z 129.02 | [1] |

The mass spectrum will show a molecular ion peak at m/z 253.05, which is 5 mass units higher than that of unlabeled Forchlorfenuron (m/z 248.05), confirming the incorporation of five deuterium atoms. The fragmentation pattern will be similar to the unlabeled standard, with the key fragment ion at m/z 129.02 corresponding to the 2-chloro-4-aminopyridine moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the position of the isotopic labels.

Expected ¹H NMR Spectrum:

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring (typically observed in the aromatic region for the unlabeled compound) will be absent. The spectrum will be simplified to show only the signals for the protons on the 2-chloro-4-pyridinyl ring. The absence of the phenyl proton signals is a definitive confirmation of the deuteration at the desired positions.

Conclusion

The synthesis of this compound is a straightforward process that relies on the use of a deuterated starting material, aniline-d5. The two-step synthetic route provides a reliable method for obtaining this valuable internal standard. Proper characterization by mass spectrometry and NMR is crucial to confirm its identity, isotopic purity, and the location of the deuterium labels, ensuring its suitability for high-precision quantitative analytical applications.

References

Decoding the Forchlorfenuron-d5 Certificate of Analysis: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) for a deuterated standard like Forchlorfenuron-d5 is more than just a document; it's a blueprint for its precise and effective use in quantitative analysis. This in-depth guide explains the critical data presented in a typical this compound CoA, details the experimental methodologies used to obtain this data, and illustrates the compound's mechanism of action through signaling pathway diagrams.

Understanding the Core Data of a this compound Certificate of Analysis

A Certificate of Analysis for this compound provides essential information about the identity, purity, and quality of the standard. The following tables summarize the key quantitative data typically found on a CoA.

Table 1: Identification and Chemical Properties

| Parameter | Specification |

| Compound Name | This compound |

| CAS Number | 1398065-87-6 |

| Molecular Formula | C₁₂H₅D₅ClN₃O |

| Molecular Weight | 252.71 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥98% |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Elemental Analysis | Combustion Analysis | Conforms to theoretical values |

Table 3: Residual Impurities

| Parameter | Method | Specification |

| Residual Solvents | GC-HS (USP <467>) | Meets USP <467> limits |

| Water Content | Karl Fischer Titration | ≤0.5% |

| Inorganic Impurities | ICP-MS | Conforms to specified limits |

Experimental Protocols: The Foundation of Quality Assurance

The data presented in a CoA is the result of rigorous analytical testing. Below are detailed methodologies for the key experiments performed to certify this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Solution Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 263 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Calculation: The purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram.

HPLC Workflow for Chemical Purity Analysis

Mass Spectrometry (MS) for Isotopic Enrichment

This method confirms the isotopic enrichment of this compound, ensuring a high proportion of deuterium atoms.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Reagents:

-

Appropriate solvent for sample dissolution (e.g., methanol)

Procedure:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent.

-

Instrument Setup:

-

Ionization Mode: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analyzer: Set to scan a mass range that includes the molecular ions of both the deuterated and non-deuterated Forchlorfenuron.

-

-

Analysis: Infuse the sample solution into the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum, focusing on the molecular ion cluster.

-

Calculation: The isotopic enrichment is determined by comparing the intensity of the peak corresponding to the d5-labeled compound to the sum of intensities of all isotopic peaks of the compound.[1]

Mass Spectrometry Workflow for Isotopic Enrichment

Headspace Gas Chromatography (HS-GC) for Residual Solvents

This method is used to identify and quantify any residual solvents from the synthesis process, following the guidelines of USP <467>.[2]

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler

Reagents:

-

Dimethyl sulfoxide (DMSO) or another suitable solvent

-

Residual solvent standards as specified in USP <467>

Procedure:

-

Standard Preparation: Prepare standard solutions of the relevant residual solvents in the chosen diluent according to USP <467> procedures.

-

Sample Preparation: Accurately weigh the this compound sample into a headspace vial and dissolve it in the appropriate solvent.

-

Headspace Conditions:

-

Equilibration Temperature: e.g., 80°C

-

Equilibration Time: e.g., 20 minutes

-

-

GC Conditions:

-

Column: G43 phase column (e.g., 30 m x 0.32 mm, 1.8 µm)

-

Carrier Gas: Helium or Nitrogen

-

Temperature Program: A suitable temperature gradient to separate the target solvents.

-

-

Analysis: The headspace autosampler injects the vapor phase from the vials into the GC.

-

Quantification: The peak areas of any detected solvents in the sample are compared to those of the standards to determine their concentration.

Mechanism of Action: Forchlorfenuron's Biological Pathways

Forchlorfenuron is a synthetic cytokinin, a class of plant growth hormones that promote cell division. Its mechanism of action involves interacting with key cellular pathways.

Cytokinin Two-Component Signaling Pathway

Forchlorfenuron, like natural cytokinins, is thought to activate the two-component signaling pathway in plants. This pathway is a phosphorelay system that ultimately leads to the regulation of gene expression.

References

Commercial Availability and Technical Guide for Forchlorfenuron-d5

For researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of the commercial availability, suppliers, and analytical methodologies related to Forchlorfenuron-d5. This deuterated analog of Forchlorfenuron serves as a critical internal standard for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in experimental results.

Commercial Suppliers and Quantitative Data

This compound is commercially available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.

| Supplier | Product Number | Isotopic Enrichment | Chemical Purity | Available Quantities |

| C/D/N Isotopes | D-7422 | 99 atom % D | - | 10 mg, 50 mg |

| LGC Standards | CDN-D-7422 | 99 atom % D | min 98% | 10 mg |

| Biorbyt | orb1403075 | - | - | 0.05mg, 0.25mg, 1mg |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers.

Experimental Protocols: Analytical Methodologies

While specific research protocols for this compound are often application-dependent, its primary use is as an internal standard in analytical methods for the quantification of Forchlorfenuron. The following methodologies, originally developed for Forchlorfenuron, are directly applicable when using this compound as an internal standard.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.

Workflow for QuEChERS Extraction:

Caption: QuEChERS sample preparation workflow.

Methodology:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and an appropriate amount of this compound solution as the internal standard.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

-

Vortex or shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

Transfer the upper acetonitrile layer to a clean tube.

-

For cleanup, add dispersive solid-phase extraction (dSPE) sorbents (e.g., 150 mg primary secondary amine (PSA), 900 mg MgSO₄).

-

Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.

-

The resulting supernatant is ready for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred analytical technique for the sensitive and selective quantification of Forchlorfenuron, utilizing this compound as an internal standard.

LC-MS/MS Analytical Workflow:

Caption: LC-MS/MS analytical workflow.

Typical LC-MS/MS Parameters:

| Parameter | Value |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Gradient elution, optimized for separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Forchlorfenuron: e.g., 248 -> 129, 248 -> 155this compound: e.g., 253 -> 129, 253 -> 155[1][2] |

Signaling and Mode of Action

Forchlorfenuron is a synthetic cytokinin, a class of plant growth regulators. While this compound is primarily used as an analytical standard, understanding the biological role of the parent compound is crucial for researchers in plant science and agriculture. Cytokinins play a central role in the regulation of cell division and differentiation.

Simplified Cytokinin Signaling Pathway:

Caption: Simplified cytokinin signaling pathway.

This guide provides a foundational understanding of the commercial landscape and analytical application of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental conditions and to adapt these methodologies to their specific research needs.

References

- 1. Analysis and residue levels of forchlorfenuron (CPPU) in watermelons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spatial Distribution and Migration Characteristic of Forchlorfenuron in Oriental Melon Fruit by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Forchlorfenuron-d5 CAS number and molecular weight

An In-depth Technical Guide to Forchlorfenuron-d5

For researchers, scientists, and professionals in drug development, understanding the characteristics and analytical methodologies of isotopically labeled compounds is crucial. This guide provides a comprehensive overview of this compound, a deuterated analog of the plant growth regulator Forchlorfenuron.

Core Compound Information

This compound serves as an internal standard for the quantification of Forchlorfenuron in various matrices and as a tracer in metabolic studies.[1] Its physical and chemical properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1398065-87-6 | [2][3][4][5] |

| Molecular Weight | 252.71 g/mol | |

| Molecular Formula | C₁₂H₅D₅ClN₃O | |

| Synonyms | Forchlorfenuron D5 (phenyl D5), N-(2-Chloro-4-pyridinyl)-N'-(phenyl-d5)urea, 1-(2-Chloro-4-pyridyl)-3-(phenyl-d5)urea | |

| Unlabelled CAS No. | 68157-60-8 |

Mechanism of Action

Forchlorfenuron, the non-deuterated parent compound, is a synthetic cytokinin that acts as a plant growth regulator. It promotes cell division and growth, leading to increased fruit size and yield. One of the known mechanisms of action involves the disruption of septin localization. Septins are GTPases that are essential for cell division and morphogenesis.

Caption: Simplified mechanism of Forchlorfenuron.

Experimental Protocols: Analytical Methods

While specific protocols for this compound are not detailed in the provided search results, the analytical methods for its non-deuterated counterpart, Forchlorfenuron, are well-established and directly applicable when using the d5 variant as an internal standard. Below are summaries of common analytical methodologies.

Analysis by LC/TOF-MS in Vegetables

This method is suitable for the residue analysis of Forchlorfenuron in tomato, zucchini, and watermelon.

-

Sample Preparation (QuEChERS method):

-

Homogenize the sample.

-

Extract with an appropriate solvent (e.g., acetonitrile).

-

Perform a salting-out liquid-liquid partitioning step.

-

Clean up the extract using dispersive solid-phase extraction (d-SPE).

-

-

Instrumentation:

-

Liquid Chromatography Time-of-Flight Mass Spectrometry (LC/TOF-MS) with electrospray ionization.

-

-

Analysis:

-

Full-scan data acquisition.

-

Quantification is performed using the extracted ion chromatogram (XIC) of the m/z 248 ion.

-

Clean-up Method for HPLC Analysis in Agricultural Products

This protocol details a solid-phase extraction clean-up for the determination of Forchlorfenuron residues.

-

Extraction:

-

Extract the homogenized sample (15 g) with ethyl acetate (30 mL).

-

-

Clean-up:

-

Load the extract onto an ENVI-18 solid-phase extraction column.

-

Elute the analyte.

-

-

Analysis:

-

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC/UV) at 260 nm.

-

Mobile Phase: Methanol-water (65:35).

-

Determination in Grapes by HPLC-MS/MS

A highly sensitive method for the simultaneous determination of Forchlorfenuron and gibberellic acid in grapes.

-

Extraction and Clean-up:

-

Extract the sample with a 0.5% (v/v) formic acid aqueous solution and acetonitrile (4:1, v/v).

-

Clean up the extract using a Strata-X solid-phase extraction cartridge.

-

-

Chromatography:

-

Column: Agilent SB-C18 (50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: 0.5% formic acid in water and acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

-

Detection:

-

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in multiple reaction monitoring (MRM) mode.

-

Caption: General analytical workflow for Forchlorfenuron.

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards for Robust Pesticide Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in modern pesticide residue analysis. Accurate and reliable quantification of pesticide residues in complex matrices such as food, soil, and water is paramount for ensuring food safety, environmental protection, and human health. This document provides a comprehensive overview of the principles, methodologies, and practical applications of using deuterated internal standards, particularly in conjunction with chromatographic techniques coupled to mass spectrometry.

The Imperative for Internal Standards in Pesticide Analysis

The accurate quantification of pesticide residues is often hampered by several factors during sample preparation and analysis. These include analyte loss during extraction and cleanup, variability in injection volumes, and matrix effects in the mass spectrometer source.[1] Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte, are a significant challenge in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[2][3]

To compensate for these potential sources of error, an internal standard (IS) is introduced to both the calibration standards and the unknown samples. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, experiencing similar effects throughout the analytical workflow.[4]

Why Deuterated Internal Standards Reign Supreme

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-IS), and specifically deuterated internal standards, are considered the "gold standard" for quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This substitution results in a molecule that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

The key advantages of using deuterated internal standards include:

-

Similar Physicochemical Properties: Deuterated standards have nearly identical polarity, solubility, and chromatographic retention times to their non-labeled counterparts. This ensures they co-elute with the target analyte, experiencing the same matrix effects.

-

Correction for Matrix Effects: Because the deuterated standard and the analyte are affected similarly by ion suppression or enhancement, the ratio of their signals remains constant, leading to more accurate quantification.

-

Compensation for Sample Preparation Variability: Any loss of analyte during extraction, cleanup, or derivatization will be mirrored by a proportional loss of the deuterated internal standard, thus correcting for these variations.

-

Improved Accuracy and Precision: The use of deuterated standards significantly improves the accuracy and precision of analytical methods, leading to more reliable and reproducible results.

Experimental Protocols for Pesticide Analysis

The following sections detail common experimental protocols for the analysis of pesticide residues in various matrices using deuterated internal standards.

Sample Preparation: The QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices. It involves a simple extraction and cleanup procedure.

Detailed Protocol (Modified from AOAC Official Method 2007.01):

-

Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).

-

Extraction:

-

Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 15 mL of 1% acetic acid in acetonitrile.

-

Add the appropriate amount of the deuterated internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 1 minute.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile extract (e.g., 6 mL) to a 15 mL d-SPE tube.

-

The d-SPE tube contains a mixture of sorbents to remove interfering matrix components. A common combination is primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids, and anhydrous magnesium sulfate to remove residual water. For pigmented samples, graphitized carbon black (GCB) may be added to remove chlorophyll, but its use should be evaluated carefully as it can also remove some planar pesticides.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥3000 rcf for 1 minute.

-

-

Final Extract: The supernatant is the final extract, which can be directly analyzed by LC-MS/MS or GC-MS.

Instrumental Analysis

LC-MS/MS is the most common technique for the analysis of a wide range of pesticides due to its high sensitivity and selectivity.

Typical LC-MS/MS Parameters:

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Ionization: Electrospray ionization (ESI) is the most common ionization technique, used in both positive and negative modes to cover a broad range of pesticides.

GC-MS/MS is well-suited for the analysis of volatile and semi-volatile pesticides, such as organochlorine and organophosphorus compounds.

Typical GC-MS/MS Parameters:

-

Gas Chromatograph: A gas chromatograph with a split/splitless injector.

-

Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in MRM mode.

-

Ionization: Electron ionization (EI) is the standard ionization technique.

Data Presentation: Performance of Deuterated Internal Standards

The following tables summarize the performance of deuterated internal standards for the analysis of various pesticides in different matrices. The data is compiled from various scientific publications and application notes.

Table 1: Recovery and Precision Data for Selected Pesticides in Vegetable Matrices using Deuterated Internal Standards.

| Pesticide | Deuterated Internal Standard | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

| Carbendazim | Carbendazim-d4 | Tomato | 0.01 | 95.2 | 5.8 | |

| Imidacloprid | Imidacloprid-d4 | Cucumber | 0.01 | 102.3 | 4.1 | |

| Thiamethoxam | Thiamethoxam-d4 | Lettuce | 0.01 | 98.7 | 6.5 | |

| Acetamiprid | Acetamiprid-d3 | Bell Pepper | 0.01 | 99.1 | 3.9 | |

| Boscalid | Boscalid-d4 | Spinach | 0.05 | 92.4 | 7.2 | |

| Myclobutanil | Myclobutanil-d4 | Tomato | 0.05 | 96.8 | 5.3 | |

| Tebuconazole | Tebuconazole-d6 | Cucumber | 0.05 | 105.1 | 6.8 |

Table 2: Method Validation Data for Multi-Residue Pesticide Analysis in Cannabis Flower using Deuterated Internal Standards.

| Pesticide | Deuterated Internal Standard | LOQ (µg/kg) | Recovery at LOQ (%) | RSD at LOQ (%) |

| Myclobutanil | Myclobutanil-d4 | 10 | 98 | 11 |

| Imidacloprid | Imidacloprid-d4 | 5 | 105 | 8 |

| Paclobutrazol | Paclobutrazol-d4 | 5 | 95 | 13 |

| Spiromesifen | Spiromesifen-d5 | 10 | 102 | 9 |

| Tebuconazole | Tebuconazole-d6 | 5 | 108 | 7 |

| Abamectin | Abamectin-d2 | 20 | 92 | 15 |

| Bifenazate | Bifenazate-d4 | 10 | 97 | 10 |

Table 3: Matrix Effect Data for Selected Pesticides in Different Food Matrices.

| Pesticide | Deuterated Internal Standard | Matrix | Matrix Effect (%) | Reference |

| Atrazine | Atrazine-d5 | Apple | -15 | |

| Diuron | Diuron-d6 | Mint | -22 | |

| Carbofuran | Carbofuran-d3 | Orange | -18 | |

| Metalaxyl | Metalaxyl-d6 | Tomato | -12 | |

| Pyrimethanil | Pyrimethanil-d5 | Pear | -25 |

Matrix Effect (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) x 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Logical Relationships in Data Analysis

The quantification of pesticide residues using a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. The fundamental relationship is the calculation of the analyte concentration based on the response ratio of the analyte to the internal standard.

Conclusion

The use of deuterated internal standards is an indispensable tool for achieving accurate and reliable results in pesticide residue analysis. Their ability to mimic the behavior of the target analytes throughout the analytical process effectively compensates for matrix effects and variations in sample preparation, leading to enhanced method robustness and data quality. The detailed protocols and data presented in this guide underscore the superiority of deuterated internal standards and provide a solid foundation for researchers, scientists, and drug development professionals to implement these powerful techniques in their own laboratories. As regulatory requirements for pesticide monitoring become increasingly stringent, the adoption of methods employing deuterated internal standards will be crucial for ensuring the safety of our food supply and environment.

References

- 1. shimadzu.nl [shimadzu.nl]

- 2. lcms.cz [lcms.cz]

- 3. Method Validation and Measurement Uncertainty Estimation for Determination of Multiclass Pesticide Residues in Tomato by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]

Forchlorfenuron-d5: A Technical Guide to Stability and Long-Term Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended long-term storage conditions for Forchlorfenuron-d5. Ensuring the integrity of isotopically labeled standards is critical for the accuracy and reliability of analytical data in research and development. This document outlines best practices for storage, handling, and stability assessment based on available data and general principles for deuterated compounds.

Overview of this compound Stability

This compound is the deuterated analog of Forchlorfenuron, a phenylurea cytokinin used as a plant growth regulator. While specific long-term stability studies on this compound are not extensively published, general principles for the storage of deuterated compounds and data from its non-deuterated counterpart provide a strong basis for ensuring its stability. The primary factors influencing the stability of this compound are temperature, light, and moisture.

Key Recommendations for Long-Term Storage:

-

Temperature: The recommended storage temperature for this compound is -20°C [1]. Low temperatures are crucial for minimizing chemical degradation over extended periods.

-

Light: Forchlorfenuron has been shown to undergo photolysis in sensitized solutions[2]. Therefore, it is critical to protect this compound from light by storing it in amber vials or other light-blocking containers.

-

Moisture: Forchlorfenuron is stable to hydrolysis at various pH levels[2]. However, as a general best practice for chemical standards, it is advisable to minimize exposure to moisture to prevent potential degradation and changes in concentration if in solution.

Quantitative Data Summary

There is a lack of specific quantitative long-term stability data for this compound as a pure chemical standard. The available data primarily pertains to the degradation of the non-deuterated Forchlorfenuron in environmental and biological matrices. While not directly indicative of the stability of the pure deuterated standard under controlled laboratory conditions, this information provides context on its potential degradation pathways.

| Matrix | Half-Life (t½) | Conditions | Compound |

| Citrus Fruits | 15.8 - 23.0 days | Field trials | Forchlorfenuron |

| Water-Sediment | 226 days | Anaerobic study | Forchlorfenuron |

| Aqueous Solution | 5 days | Sensitized photolysis | Forchlorfenuron |

Table 1: Degradation half-life of non-deuterated Forchlorfenuron in various matrices. This data is for contextual purposes and does not represent the stability of the pure this compound standard under recommended storage conditions.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound over its intended use, a stability testing program should be implemented. This typically involves both long-term and accelerated stability studies.

Long-Term Stability Testing

This study evaluates the stability of this compound under the recommended storage conditions.

Protocol:

-

Sample Preparation: Store multiple aliquots of this compound (in solid form or in a specified solvent) in amber vials at -20°C.

-

Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 12, 24, and 36 months).

-

Analysis: At each time point, assess the purity and concentration of this compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Acceptance Criteria: The standard is considered stable if the purity and concentration remain within a predefined acceptable range (e.g., ±5% of the initial value).

Accelerated Stability Testing

This study is designed to predict the long-term stability by subjecting the standard to more stressful conditions.

Protocol:

-

Sample Preparation: Store aliquots of this compound at elevated temperatures (e.g., 40°C) and controlled humidity (e.g., 75% RH).

-

Time Points: Analyze the samples at shorter intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Use the same stability-indicating analytical method as in the long-term study.

-

Evaluation: Significant degradation at accelerated conditions can indicate potential stability issues under the recommended long-term storage conditions.

Visualization of Workflows

This compound Handling and Storage Workflow

The following diagram illustrates the recommended workflow for handling and storing this compound upon receipt to ensure its long-term stability.

References

An In-Depth Technical Guide to the Mass Spectrum of Forchlorfenuron-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Forchlorfenuron-d5 (FCF-d5), a deuterated analog of the synthetic plant growth regulator Forchlorfenuron. This document details the fragmentation patterns, experimental protocols for its analysis, and insights into its molecular interactions, offering a valuable resource for researchers in analytical chemistry, drug development, and agricultural science.

Mass Spectrum and Fragmentation Analysis of this compound

This compound is commonly utilized as an internal standard in quantitative mass spectrometry-based assays for the determination of Forchlorfenuron residues in various matrices. Understanding its mass spectrometric behavior is crucial for accurate and reliable quantification.

1.1. Key Mass Spectral Data

The analysis of this compound by mass spectrometry, typically coupled with liquid chromatography (LC-MS/MS), reveals a distinct fragmentation pattern. The key mass-to-charge ratios (m/z) observed are summarized in the table below.

| Ion Description | m/z (Da) |

| Precursor Ion ([M+H]⁺) | 253.05 |

| Major Fragment Ion 1 | 129.02 |

Table 1: Key mass spectral data for this compound.

1.2. Proposed Fragmentation Pathway

The fragmentation of the protonated this compound molecule ([M+H]⁺) primarily occurs at the urea bridge, which is the most labile bond under collision-induced dissociation (CID). The primary fragmentation event involves the cleavage of the C-N bond between the carbonyl group and the nitrogen atom attached to the deuterated phenyl ring. This results in the formation of a stable pyridinyl-containing fragment.

The proposed fragmentation pathway is illustrated in the diagram below, generated using the DOT language.

Caption: Proposed fragmentation pathway of protonated this compound.

Experimental Protocols for LC-MS/MS Analysis

The following section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of this compound. This protocol is a synthesis of commonly employed techniques in the field.

2.1. Sample Preparation (QuEChERS Method)

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis.

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, or soil) with an equal amount of water.

-

Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.

-

Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate dihydrate) to the tube.

-

Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Final Centrifugation and Filtration: Vortex the d-SPE tube for 30 seconds and centrifuge. Filter the final extract through a 0.22 µm filter before LC-MS/MS analysis.

2.2. Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Optimized for separation, typically starting with a low percentage of B, ramping up to a high percentage, and then re-equilibrating. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

Table 2: Typical Liquid Chromatography parameters for this compound analysis.

2.3. Tandem Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | 253.05 |

| Product Ion (m/z) | 129.02 |

| Collision Energy | Optimized for the specific instrument to maximize the product ion signal. |

| Ion Source Temp. | 400 - 550 °C |

| Capillary Voltage | 3.0 - 4.0 kV |

Table 3: Typical Tandem Mass Spectrometry parameters for this compound analysis.

The experimental workflow is depicted in the following diagram:

Methodological & Application

Application Note: Quantitative Analysis of Forchlorfenuron in Produce using Isotope Dilution Mass Spectrometry with Forchlorfenuron-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of forchlorfenuron, a synthetic plant growth regulator, in various produce matrices. The method utilizes an isotope dilution technique with forchlorfenuron-d5 as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This protocol is designed for research and regulatory laboratories monitoring forchlorfenuron residues in food products.

Introduction

Forchlorfenuron (CPPU) is a phenylurea-type cytokinin that is widely used in agriculture to promote cell division and improve fruit size and quality.[1] Its use is regulated, and monitoring its residue levels in food is crucial for consumer safety. Isotope dilution mass spectrometry (IDMS) is a highly accurate analytical technique for quantification.[2][3] By introducing a known amount of a stable isotope-labeled analogue of the analyte (in this case, this compound) at an early stage of the sample preparation, any analyte loss during the procedure will be compensated for by a proportional loss of the internal standard. This approach significantly minimizes matrix-induced signal suppression or enhancement, a common challenge in the analysis of complex samples like fruits and vegetables.[4]

Experimental Protocols

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).

-

Standards: Forchlorfenuron (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).

-

QuEChERS Extraction Salts: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate.

-

Dispersive SPE (dSPE): 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18.

-

Syringe filters: 0.22 µm PTFE or PVDF.

Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve forchlorfenuron and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the forchlorfenuron stock solution with a constant concentration of this compound in acetonitrile. A typical concentration for the internal standard in the final calibration standards and samples is 10 ng/mL.

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize 10-15 g of the produce sample.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Spike with a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile (with 1% formic acid).

-

Add the QuEChERS extraction salts.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

-

Cleanup (dSPE):

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dSPE tube.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge at ≥10,000 rpm for 2 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from matrix interferences.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: See Table 1.

-

Data Presentation

Table 1: MRM Transitions for Forchlorfenuron and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Forchlorfenuron | 248.1 | 129.0 (Quantifier) | 25 | 100 |

| 248.1 | 155.1 (Qualifier) | 20 | 100 | |

| This compound (IS) | 253.1 | 129.0 | 25 | 100 |

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: Method Validation Data (Representative)

| Matrix | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Grapes | 5 | 98.5 | 4.2 |

| 20 | 101.2 | 3.5 | |

| 100 | 99.8 | 2.8 | |

| Kiwi | 5 | 95.7 | 5.1 |

| 20 | 98.1 | 4.3 | |

| 100 | 97.5 | 3.9 | |

| Cucumber | 5 | 102.3 | 3.8 |

| 20 | 103.1 | 3.1 | |

| 100 | 101.9 | 2.5 |

Table 3: Linearity and Limits of Detection/Quantification (Representative)

| Parameter | Value |

| Calibration Range | 0.5 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 2.0 µg/kg |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Forchlorfenuron.

Caption: Logical relationship of key components in the IDMS method.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a highly reliable and accurate approach for the quantification of forchlorfenuron in produce. The isotope dilution technique effectively compensates for matrix effects and procedural losses, leading to robust and reproducible results. This application note serves as a comprehensive guide for laboratories involved in food safety and residue analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of forchlorfenuron in vegetables by LC/TOF-MS after extraction with the buffered QuEChERS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis and residue levels of forchlorfenuron (CPPU) in watermelons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

Application Note: Determination of Forchlorfenuron Residues in Fruit Matrices by Chromatographic Methods

Abstract

This application note details robust and sensitive methods for the detection and quantification of forchlorfenuron (CPPU), a synthetic plant growth regulator, in various fruit matrices. Forchlorfenuron is utilized to increase fruit size and yield in crops such as kiwifruit, grapes, and apples.[1] Due to potential health concerns, monitoring its residue levels in food products is crucial for consumer safety.[2] This document provides comprehensive protocols for sample preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid Phase Extraction (SPE), followed by analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented methods are suitable for routine analysis in food safety and quality control laboratories.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for forchlorfenuron detection in various fruit matrices.

| Fruit Matrix | Extraction Method | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |

| Apples, Kiwis, Grapes | QuEChERS / SPE | LC-MS/MS | 1 | 2 | >70 | [1] |

| Apples, Kiwis, Grapes | QuEChERS / SPE | LC-UV | 5 | 10 | >70 | [1] |

| Various Fruits (149 types) | Molecular Complex-based DLLME | LC-MS/MS | 0.01 | 0.04 | 88-107 | [3] |

| Various Fruits (149 types) | Molecular Complex-based DLLME | HPLC-DAD | 0.33 | 1.09 | 88-107 | |

| Kiwi, Grape, Tomato, Cucumber | SPE | HPLC-UV | 20 | - | 84.7-103.0 | |

| Watermelon | QuEChERS | LC-MS/MS | - | 1 | - | |

| Grapes | QuEChERS | LC-MS/MS | 0.5 (µg/L) | 2.0 (µg/L) | 91.7-95.6 | |

| Litchi (Pericarp) | Acetonitrile Extraction | HPLC-MS/MS | - | - | - | |

| Litchi (Aril) | Acetonitrile Extraction | HPLC-MS/MS | - | - | - | |

| Tomato, Zucchini, Watermelon | QuEChERS | LC/TOF-MS | - | 10 | 65-87 |

LOD: Limit of Detection; LOQ: Limit of Quantitation; DLLME: Dispersive Liquid-Liquid Microextraction; DAD: Diode-Array Detection.

Experimental Protocols

Sample Preparation and Extraction

Two primary extraction methods are detailed below: the widely adopted QuEChERS protocol and a traditional Solid Phase Extraction (SPE) method.

1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is recommended for its simplicity, speed, and effectiveness across a wide range of fruit matrices.

-

Homogenization: Weigh 10-15 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of cold acetonitrile to the tube.

-

If required, add an internal standard.

-

Add the appropriate QuEChERS salt packet (e.g., 6 g of MgSO₄ and 1.5 g of sodium acetate for the AOAC 2007.01 method).

-

Shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Cleanup (Dispersive SPE):

-

Transfer an aliquot of the supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing a d-SPE cleanup salt mixture (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA). PSA helps in removing sugars and organic acids.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed (e.g., 12,000 x g) for 5 minutes.

-

-

Final Extract: The resulting supernatant is the final extract. It can be directly analyzed or diluted with the mobile phase before injection into the LC system.

1.2. Solid Phase Extraction (SPE) Method

This method provides excellent cleanup and is suitable for complex matrices.

-

Homogenization: Weigh 15 g of a homogenized fruit sample.

-

Extraction:

-

Add 30 mL of ethyl acetate and homogenize.

-

Filter the extract.

-

-

SPE Cleanup:

-

Condition an ENVI-18 or similar C18 SPE column with methanol followed by water.

-

Load the filtered extract onto the SPE column.

-

Wash the column to remove interferences.

-

Elute the forchlorfenuron with a suitable solvent, such as a methanol-water mixture.

-

-

Final Extract: The eluate is collected and can be concentrated under a stream of nitrogen and reconstituted in the mobile phase for analysis.

Analytical Determination

2.1. HPLC-UV Analysis

A cost-effective method for routine screening.

-

Column: Agilent ZORBAX Eclipse DB-C18 (4.6 x 150 mm, 5 µm) or equivalent.

-

Mobile Phase: Isocratic elution with methanol-water (65:35, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection Wavelength: 260 nm.

-

Quantification: External standard method.

2.2. LC-MS/MS Analysis

Offers high sensitivity and selectivity, making it the preferred method for confirmation and trace-level quantification.

-

Column: Agilent SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase: Gradient elution using:

-

A: 0.1% or 0.5% Formic acid in water.

-

B: Acetonitrile.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-10 µL.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example): Forchlorfenuron precursor ion at m/z 248.02, with product ions typically monitored at m/z 93.07 and others for confirmation.

-

Quantification: Matrix-matched calibration curves are recommended to compensate for matrix effects.

Experimental Workflow Diagram

Caption: General experimental workflow for the analysis of forchlorfenuron in fruit samples.

References

- 1. Determination of forchlorfenuron in fruits by solid phase or QuECHERS extraction and LC-UV or LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Residue Analysis and the Effect of Preharvest Forchlorfenuron (CPPU) Application on On-Tree Quality Maintenance of Ripe Fruit in “Feizixiao” Litchi (Litchi chinensis Sonn.) [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Forchlorfenuron-d5 Solution Preparation in Calibration Curves

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the preparation of Forchlorfenuron-d5 (CPPU-d5) solutions for the generation of calibration curves, a critical step in the quantitative analysis of forchlorfenuron in various matrices. The use of a stable isotope-labeled internal standard like this compound is a robust analytical practice, particularly for mass spectrometry-based methods, as it corrects for matrix effects and variations in sample preparation and instrument response.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods for forchlorfenuron utilizing calibration curves prepared with this compound. These values are representative and may vary depending on the specific analytical instrument, matrix, and method parameters.

| Parameter | Typical Value | Analytical Technique | Matrix |

| Linearity (R²) | > 0.999 | LC-MS/MS | Vegetables |

| > 0.99 | MALDI-MSI | Oriental Melon | |

| Limit of Detection (LOD) | 0.01 µg/kg | LC-MS/MS | Fruits |

| 1 µg/kg | LC-MS/MS | Kiwi, Grapes | |

| 10 ng/mL | LC-MS/MS | Rat Plasma[1] | |

| Limit of Quantification (LOQ) | 0.04 µg/kg | LC-MS/MS | Fruits[2] |

| 2 µg/kg | LC-MS/MS | Kiwi, Grapes[3] | |

| 20 ng/mL | LC-MS/MS | Rat Plasma[1] | |

| 0.1 mg/kg | MALDI-MSI | Oriental Melon[4] | |

| Calibration Range | 10 - 500 µg/kg | LC/TOF-MS | Vegetables |

| 20 - 2000 ng/mL | LC-MS/MS | Rat Plasma | |

| 1 - 200 µg/kg | LC-MS/MS | Watermelons |

Experimental Protocols

This section details the step-by-step procedures for preparing stock and working solutions of this compound and forchlorfenuron to construct a calibration curve for quantitative analysis.

Materials and Reagents

-

This compound (analytical standard, purity ≥98%)

-

Forchlorfenuron (analytical standard, purity ≥98%)

-

Methanol (LC-MS grade) or Acetonitrile (LC-MS grade)

-

Dimethyl sulfoxide (DMSO) (optional, for initial solubilization)

-

Volumetric flasks (Class A)

-

Calibrated micropipettes and tips

-

Analytical balance (readability to at least 0.01 mg)

-

Vortex mixer

-

Ultrasonic bath

Protocol 1: Preparation of this compound Internal Standard (IS) Stock and Working Solutions

1.1. Preparation of 1000 µg/mL this compound Stock Solution:

-

Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL amber volumetric flask.

-

Record the exact weight.

-

Add a small volume of methanol (or acetonitrile) to dissolve the solid. If solubility is an issue, a minimal amount of DMSO can be used for initial dissolution, followed by dilution with methanol or acetonitrile.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the solution to the final volume of 10 mL with the same solvent.

-

Mix thoroughly by inverting the flask multiple times.

-

Calculate the exact concentration of the stock solution based on the weighed amount and purity of the standard.

-

Store the stock solution at -20°C in a tightly sealed amber container. This solution is typically stable for at least one year.

1.2. Preparation of 5 µg/mL this compound Working Solution:

-

Allow the stock solution to equilibrate to room temperature.

-

Pipette 50 µL of the 1000 µg/mL this compound stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with the mobile phase or a solvent compatible with the analytical method.

-

Mix thoroughly. This working solution should be prepared fresh daily or its stability verified.

Protocol 2: Preparation of Forchlorfenuron Calibration Standards

2.1. Preparation of 1000 µg/mL Forchlorfenuron Stock Solution:

-

Follow the same procedure as described in section 1.1, using forchlorfenuron analytical standard.

2.2. Preparation of Intermediate Forchlorfenuron Standard Solutions:

-

Prepare a series of intermediate stock solutions by serially diluting the 1000 µg/mL stock solution. For example, to prepare a 100 µg/mL intermediate standard, pipette 1 mL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute with the chosen solvent.

2.3. Preparation of Calibration Curve Standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/L):

-

Label a series of vials for each calibration point.

-

To each vial, add a constant volume of the 5 µg/mL this compound internal standard working solution (e.g., 100 µL).

-

Add the appropriate volume of the corresponding forchlorfenuron intermediate standard solution to achieve the desired final concentrations.

-

Bring all calibration standards to the same final volume with the mobile phase or a compatible solvent.

-

Vortex each standard to ensure homogeneity.

Example Dilution Scheme for a 1 mL Final Volume:

| Desired Concentration (µg/L) | Volume of Forchlorfenuron Intermediate (µL) | Volume of IS Working Solution (µL) | Diluent Volume (µL) |

| 0.1 | 1 (from 0.1 µg/mL intermediate) | 100 | 899 |

| 0.5 | 5 (from 0.1 µg/mL intermediate) | 100 | 895 |

| 1.0 | 10 (from 0.1 µg/mL intermediate) | 100 | 890 |

| 5.0 | 5 (from 1.0 µg/mL intermediate) | 100 | 895 |

| 10.0 | 10 (from 1.0 µg/mL intermediate) | 100 | 890 |

| 20.0 | 20 (from 1.0 µg/mL intermediate) | 100 | 880 |

Visualizations

The following diagrams illustrate the key workflows described in this application note.

Caption: Workflow for preparing this compound solutions.

Caption: Logical flow of calibration standard preparation.

References

- 1. Comparative Pharmacokinetic Study of Forchlorfenuron in Adult and Juvenile Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Determination of forchlorfenuron in fruits by solid phase or QuECHERS extraction and LC-UV or LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application of Forchlorfenuron-d5 in Food Residue Analysis: A Detailed Guide

Forchlorfenuron (CPPU) is a synthetic plant growth regulator used to increase the size and yield of various fruits and crops, including kiwifruit, grapes, and melons.[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for forchlorfenuron in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Forchlorfenuron-d5 , is the gold standard for achieving high accuracy and precision in quantitative analysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard in the analysis of forchlorfenuron residues in food matrices.

Application Notes

The Role of an Internal Standard:

In residue analysis, especially with complex food matrices, various factors can introduce variability and affect the accuracy of quantification. These include:

-

Matrix Effects: Co-extracted compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to underestimation or overestimation of the residue levels.

-

Extraction Inefficiencies: The recovery of the analyte during sample preparation can be inconsistent.

-

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can occur between injections.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. This compound, with five deuterium atoms on the phenyl ring, is an excellent internal standard for forchlorfenuron analysis. It co-elutes with the native forchlorfenuron and experiences similar matrix effects and ionization efficiencies. By adding a known amount of this compound to the sample at the beginning of the extraction process, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively compensates for the variations mentioned above, leading to more accurate and reliable results.

Analytical Technique: QuEChERS with LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food.[1][2] It involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The resulting extract is then analyzed by LC-MS/MS, a highly sensitive and selective technique that can detect and quantify trace levels of contaminants.

Experimental Protocol: QuEChERS Method for Forchlorfenuron Analysis using this compound Internal Standard

This protocol describes a general procedure for the extraction and cleanup of forchlorfenuron residues from a fruit or vegetable matrix.

1. Materials and Reagents:

-

Forchlorfenuron analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Trisodium citrate dihydrate

-

Disodium citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) (optional, for highly pigmented samples)

-

50 mL polypropylene centrifuge tubes with screw caps

-

15 mL polypropylene centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge capable of at least 4000 x g

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

2. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of forchlorfenuron and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of forchlorfenuron by serially diluting the stock solution with acetonitrile.

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile.

3. Sample Preparation (QuEChERS):

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruit or vegetable) using a high-speed blender.

-

Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and vortex vigorously for 1 minute.

-

-

Partitioning:

-

Add the QuEChERS salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Immediately cap the tube and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥ 4000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent mixture (e.g., 900 mg MgSO₄ and 150 mg PSA). For samples with high pigment content, GCB may be included. For samples with high fat content, C18 may be included.

-

Vortexing: Cap the tube and vortex for 30 seconds.

-

Centrifugation: Centrifuge at ≥ 4000 x g for 5 minutes.

5. Final Extract Preparation:

-

Transfer: Take an aliquot of the cleaned extract.

-

Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

-

LC Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is suitable for forchlorfenuron.

-

MS/MS Detection: Monitor the appropriate precursor-to-product ion transitions for both forchlorfenuron and this compound in Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of forchlorfenuron in various food matrices using LC-MS/MS. While these specific values may not have been generated using this compound as the internal standard, they provide a benchmark for the expected performance of the method. The use of an isotopic internal standard is expected to improve the accuracy and precision of these measurements.

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Rice (leaves, grains, straw, husk), Soil | 0.003 mg/kg | [3] |

| Watermelons | 1 µg/kg | [4] | |

| Limit of Quantification (LOQ) | Rice (leaves, grains, straw, husk), Soil | 0.01 mg/kg | |

| Watermelons | 1 µg/kg | ||

| Tomato, Zucchini, Watermelon | 10 µg/kg | ||

| Recovery | Rice (leaves, grains, straw, husk), Soil | 81.54 - 99.05% | |

| Watermelons | 82 - 106% | ||

| Watermelon, Zucchini | 80 - 87% | ||

| Tomato | 65 - 71% | ||

| Linearity (Correlation Coefficient, r²) | Tomato, Zucchini, Watermelon | > 0.999 |

Visual Representations

References